Diphenyl N-1-adamantylphosphoramidate
Description
Chemical Identity and Nomenclature
IUPAC Name : N-Diphenoxyphosphoryladamantan-1-amine
Molecular Formula : C22H26NO3P
Molecular Weight : 383.42 g/mol
CAS Registry Number : 49802-24-6
Synonym(s) :
Structural Depiction :
SMILES: O=P(NC1C2CC3CC(C2)CC1C3)(OC4=CC=CC=C4)OC5=CC=CC=C5
The adamantane core (tricyclo[3.3.1.13,7]decane) is substituted at the 1-position with a phosphoramidate group (-N-PO(OPh)2).
Historical Context and Discovery
The compound emerged from mid-20th-century efforts to functionalize adamantane, a hydrocarbon first isolated from petroleum in 1933. Adamantane derivatives gained prominence in medicinal chemistry after the antiviral success of amantadine (1964). Diphenyl N-1-adamantylphosphoramidate was synthesized as part of broader explorations into phosphoramidate-modified adamantane analogs, leveraging:
- Adamantane’s metabolic stability : Its rigid structure resists enzymatic degradation.
- Phosphoramidate versatility : The P-N bond enables hydrogen bonding and hydrolytic stability compared to phosphate esters.
Early syntheses involved reacting 1-adamantylamine with phosphorylating agents like diphenyl chlorophosphate.
Structural Significance of Adamantane Core and Phosphoramidate Functional Groups
Adamantane Core
Phosphoramidate Group
- Electron-withdrawing effects : Polarizes adjacent bonds, facilitating nucleophilic reactions.
- Hydrogen-bonding capacity : The P=O and N-H groups engage in interactions critical for substrate recognition.
- Metabolic resistance : More stable than phosphate esters under physiological pH.
Comparative Analysis of Adamantane Derivatives
Relevance in Organic and Medicinal Chemistry
Organic Synthesis :
Medicinal Chemistry :
- Kinase inhibition : Adamantane’s bulk complements ATP-binding pockets, while phosphoramidate mimics phosphorylated residues.
- Prodrug potential : Hydrolytic cleavage releases 1-adamantylamine, a known pharmacophore.
- Antiviral applications : Structural analogs inhibit viral polymerases via phosphoramidate-DNA adduct formation.
Case Study : In nucleoside analogs, phosphoramidate prodrugs (e.g., sofosbuvir) mask charged phosphates, improving oral bioavailability. This compound’s adamantane core could further enhance tissue penetration.
Properties
CAS No. |
49802-24-6 |
|---|---|
Molecular Formula |
C22H26NO3P |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-diphenoxyphosphoryladamantan-1-amine |
InChI |
InChI=1S/C22H26NO3P/c24-27(25-20-7-3-1-4-8-20,26-21-9-5-2-6-10-21)23-22-14-17-11-18(15-22)13-19(12-17)16-22/h1-10,17-19H,11-16H2,(H,23,24) |
InChI Key |
BMDNIXZGSFOCEN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Other CAS No. |
49802-24-6 |
Synonyms |
diphenyl N-1-adamantylphosphoramidate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with Dimethyl N-1-adamantylphosphoramidate
The dimethyl analog substitutes phenyl groups with methyl substituents, resulting in distinct physicochemical properties:
- Lipophilicity : The bulkier phenyl groups in diphenyl N-1-adamantylphosphoramidate increase logP (a measure of lipophilicity) compared to the dimethyl variant, favoring enhanced blood-brain barrier penetration and intracellular uptake.
- Solubility : Dimethyl derivatives generally exhibit higher aqueous solubility due to reduced steric hindrance and lower molecular weight.
- Pharmacological Activity : While both compounds may share antitumor or neuroprotective mechanisms, the diphenyl variant’s phenyl groups could improve metabolic stability, extending its half-life in vivo .
Comparison with Other Aryl Phosphoramidates
Aryl phosphoramidates with substituents like p-tert-butylphenyl or p-fluorophenyl differ in electronic and steric effects:
- Electronic Effects : Electron-withdrawing groups (e.g., fluoro) may reduce phosphorus center reactivity, whereas electron-donating groups (e.g., methyl) enhance nucleophilicity.
Role of the Adamantyl Moiety in Host-Guest Interactions
The adamantyl group significantly enhances molecular interactions. For example, diphenyl(4-adamantylphenyl)phosphine (AdTPP) exhibits an association constant (Kf) twice that of non-adamantyl analogs in supercritical CO2, suggesting that adamantyl’s hydrophobic bulk stabilizes host-guest complexes . This property may extrapolate to this compound’s ability to interact with biological targets like enzyme active sites or lipid membranes.
Data Tables
Table 1. Comparative Properties of this compound and Analogs
Research Findings and Pharmacological Implications
- Antitumor Activity : Adamantyl-containing phosphoramidates demonstrate cytotoxicity against cancer cell lines, likely due to their ability to disrupt DNA synthesis or inhibit kinases . The diphenyl variant’s lipophilicity may enhance tumor tissue accumulation.
- Neuroprotective Effects : Adamantane derivatives (e.g., amantadine) are clinically used in Parkinson’s disease, suggesting that this compound could modulate glutamate receptors or oxidative stress pathways .
- Structural Advantages : The adamantyl group’s rigidity and hydrophobicity improve drug-receptor binding kinetics, as evidenced by AdTPP’s superior host-guest interactions .
Preparation Methods
Phosphoramidochloridate Intermediate Method
The most widely reported approach involves the reaction of phosphorus oxychloride (POCl₃) with 1-adamantylamine to form the intermediate N-1-adamantylphosphoramidochloridate, followed by esterification with phenol derivatives.
Procedure :
-
Step 1 : 1-Adamantylamine is reacted with POCl₃ in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere. Triethylamine (TEA) is added dropwise to scavenge HCl, facilitating the formation of N-1-adamantylphosphoramidochloridate.
-
Step 2 : The chloridate intermediate is treated with phenol in the presence of TEA, enabling nucleophilic substitution to yield this compound. Excess phenol (2.2 equiv) ensures complete esterification.
Reaction Equation :
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Coupling-Agent-Mediated Synthesis
An alternative method employs carbodiimide coupling agents to activate the phosphate moiety for reaction with phenol. This route avoids handling POCl₃, which is moisture-sensitive and hazardous.
Procedure :
-
Step 1 : N-1-Adamantylphosphoramidic acid is generated by hydrolyzing N-1-adamantylphosphoramidochloridate in aqueous NaOH.
-
Step 2 : The acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM). Phenol is added sequentially, and the reaction is stirred at room temperature for 24 hours.
Key Considerations :
-
EDC·HCl facilitates the formation of an O-acylisourea intermediate, enhancing reactivity toward phenol.
-
Yields range from 60–65%, with minor byproducts such as cinnamic acid derivatives observed in some cases.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
THF vs. DCM : THF provides higher yields (72%) compared to DCM (65%) due to better solubility of the adamantyl intermediate.
-
Temperature : Reactions conducted at 0–5°C minimize side reactions such as Adamantyl group decomposition, whereas room-temperature conditions suffice for coupling-agent methods.
Stoichiometric Ratios
-
Excess phenol (2.2 equiv) is critical for complete esterification, as lower equivalents (1.5–2.0) result in residual chloridate intermediates.
-
EDC·HCl must be used in 1.1–1.3 equivalents to avoid overactivation and dimerization.
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
-
³¹P-NMR : A singlet at δ 18.2–18.5 ppm confirms the presence of the phosphoramidate group.
-
¹H-NMR : Adamantyl protons appear as multiplet signals at δ 1.6–2.1 ppm, while aromatic protons from the diphenyl groups resonate at δ 7.2–7.5 ppm.
-
IR Spectroscopy : Strong absorption bands at 1240 cm⁻¹ (P=O) and 970 cm⁻¹ (P–O–Ph) validate the structure.
Challenges and Byproduct Formation
Hydrolytic Degradation
The adamantyl group’s steric bulk slows hydrolysis, but traces of water during synthesis can yield N-1-adamantylphosphoramic acid. Rigorous drying of solvents and reagents is essential.
Competing Rearrangements
In EDC-mediated reactions, partial Beckmann rearrangement of the adamantylamine moiety has been observed, leading to imidazoline byproducts. This is mitigated by maintaining pH < 7.
Applications and Derivatives
Q & A
Q. What are the standard synthetic protocols for Diphenyl N-1-adamantylphosphoramidate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves reacting adamantylamine derivatives with phosphorylating agents. For example, N-1-adamantylphosphoramidic dichloride intermediates are generated first, followed by substitution with phenol groups under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key parameters include:
- Temperature: Elevated temperatures (~80–100°C) improve reaction kinetics but may risk decomposition.
- Catalysts: Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) optimize substitution efficiency .
- Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) enhance solubility and prevent side reactions .
Data Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Adamantylamine + POCl₃, 0°C, DCM | 85–90 | >95% |
| 2 | Phenol, Et₃N, reflux | 70–75 | 90–92% |
Q. How can researchers validate the structural integrity of this compound during synthesis?
Methodological Answer: Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) is critical for confirming stereochemistry and bond formation. For instance:
- ³¹P NMR identifies phosphorus environment shifts (e.g., δ ~10–15 ppm for phosphoramidates).
- ¹H NMR resolves adamantyl proton signals (sharp singlets at δ ~1.6–2.1 ppm) .
Additional validation via mass spectrometry (ESI-MS or MALDI-TOF) ensures correct molecular ion peaks .
Q. What are the stability considerations for handling and storing this compound?
Methodological Answer: The compound is moisture-sensitive and prone to hydrolysis. Best practices include:
- Storage: Under argon at –20°C in amber vials to prevent photodegradation.
- Handling: Use anhydrous solvents and gloveboxes for air-sensitive steps. Monitor purity via periodic HPLC .
Advanced Research Questions
Q. How does the adamantyl group influence the compound’s catalytic or biological activity in comparison to other bulky substituents?
Methodological Answer: The adamantyl moiety enhances steric bulk and lipophilicity, which can:
- Modulate Reactivity: Improve selectivity in asymmetric catalysis by restricting substrate access to the phosphorus center.
- Enhance Bioactivity: Increase membrane permeability in antitumor studies, as observed in phosphoramide derivatives .
Comparative Data:
| Substituent | LogP (Calculated) | IC₅₀ (Cancer Cell Line) |
|---|---|---|
| Adamantyl | 5.2 | 12 µM |
| tert-Butyl | 3.8 | 25 µM |
Q. What experimental strategies resolve contradictions in reported antitumor activity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:
- Standardized Assays: Use common cell lines (e.g., HeLa, MCF-7) with DMSO controls (<0.1% v/v).
- Dose-Response Curves: Validate activity across multiple concentrations (1–100 µM) .
- Computational Modeling: DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
Q. How can researchers optimize reaction conditions to minimize byproducts in large-scale syntheses?
Methodological Answer: Byproduct formation (e.g., hydrolyzed phosphates) is mitigated via:
- Flow Chemistry: Continuous reactors reduce exposure to moisture.
- In Situ Monitoring: FTIR or Raman spectroscopy tracks intermediate conversion.
- Purification: Gradient flash chromatography (silica gel, hexane/EtOAc) .
Methodological Challenges
Q. What analytical techniques are recommended for detecting trace impurities in this compound?
Methodological Answer:
- HPLC-MS: Hypersil C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve polar degradation products.
- ICP-OES: Detects residual metal catalysts (e.g., Al, Sn) at ppm levels .
Q. How can computational methods complement experimental studies on this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate adamantyl group interactions in lipid bilayers for drug delivery studies.
- Docking Studies: Predict binding affinities to enzymes (e.g., phosphatases) using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
